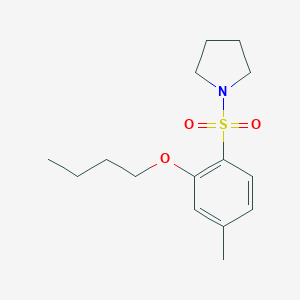
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NS1619 and is a potent activator of large-conductance calcium-activated potassium (BKCa) channels. The activation of these channels has been linked to several physiological and pathological processes, making NS1619 a promising tool for research.
作用机制
NS1619 exerts its effects by activating BKCa channels, which are present in various tissues, including smooth muscle, cardiac muscle, and neurons. Activation of these channels leads to hyperpolarization of the cell membrane, which results in decreased calcium influx and reduced excitability of the cell.
Biochemical and Physiological Effects:
NS1619 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. NS1619 has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
实验室实验的优点和局限性
NS1619 has several advantages for use in lab experiments, including its potency, selectivity, and ability to activate BKCa channels in a dose-dependent manner. However, NS1619 has some limitations, including its short half-life and potential off-target effects.
未来方向
There are several future directions for research on NS1619, including investigating its effects on other physiological and pathological processes, developing more potent and selective BKCa channel activators, and exploring the potential therapeutic applications of NS1619 in various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of NS1619 on BKCa channels and to identify potential off-target effects.
合成方法
NS1619 can be synthesized using various methods, but the most common one involves the reaction of 5-methyl-2-(1-pyrrolidinylsulfonyl)phenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure NS1619.
科学研究应用
NS1619 has been used in several scientific research studies to investigate its effects on various physiological and pathological processes. One such study found that NS1619 can improve cardiac function and reduce infarct size in a rat model of myocardial ischemia-reperfusion injury. Another study demonstrated that NS1619 can reduce inflammation and oxidative stress in a mouse model of acute lung injury.
属性
产品名称 |
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether |
|---|---|
分子式 |
C15H23NO3S |
分子量 |
297.4 g/mol |
IUPAC 名称 |
1-(2-butoxy-4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-3-4-11-19-14-12-13(2)7-8-15(14)20(17,18)16-9-5-6-10-16/h7-8,12H,3-6,9-11H2,1-2H3 |
InChI 键 |
MIUBDTCWIGWWAF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
规范 SMILES |
CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)











